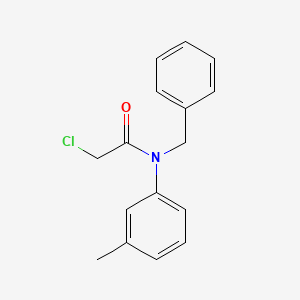

1-benzyl-N-cyclopropylpiperidin-4-amine

Übersicht

Beschreibung

1-Benzyl-N-cyclopropylpiperidin-4-amine is a compound that can be associated with a class of piperidine derivatives, which are of significant interest in the field of medicinal chemistry due to their pharmacological properties. Piperidine derivatives are known to serve as building blocks in the synthesis of various compounds with potential therapeutic applications. The structural motif of piperidine is often found in molecules that interact with biological targets, such as receptors and enzymes, which makes derivatives like 1-benzyl-N-cyclopropylpiperidin-4-amine relevant for drug discovery and development efforts.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various strategies, including photosensitized aminations, regio- and stereoselective aminations, and copper-catalyzed electrophilic aminations. For instance, photosensitized aminations have been successfully applied to synthesize amino-substituted cycloalkenes and arylpropanes, which are structurally related to piperidine derivatives . Regio- and stereoselective synthesis methods have been developed to produce trans-4-amino piperidines, which are closely related to the compound of interest . Additionally, copper-catalyzed electrophilic amination represents an innovative approach to synthesize β-aminoketones, demonstrating the versatility of amination reactions in constructing piperidine frameworks .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques, such as NMR and IR spectroscopy. These methods provide insights into the conformational isomerism and the orientation of substituents within the piperidine ring. For example, NMR studies have revealed the existence of conformational isomers in related piperidine derivatives and their ability to form inclusion complexes with host molecules like β-cyclodextrin . Such structural analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, which are essential for their functionalization and further application in medicinal chemistry. The reactivity of such compounds can be exploited to create diverse libraries of pharmacologically active molecules. For instance, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines has been shown to yield various N-benzylpiperidine and N-benzylpyrrolidine derivatives, highlighting the versatility of piperidine derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure and the nature of their substituents. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The synthesis and modification of piperidine derivatives aim to optimize these properties to enhance their therapeutic potential and selectivity for biological targets .

Wissenschaftliche Forschungsanwendungen

Enamines in Metabolism of Cyclic Tertiary Amines Research by Sayre et al. (1991) explored the microsomal oxidation of 1-benzylpiperidine and its analogs, focusing on the role of endocyclic enamines. They studied the metabolic activation of cyclic tertiary amines like phencyclidine, revealing insights into the metabolic pathways and potential biological oxidation of cyclic enamines to reactive intermediates (Sayre et al., 1991).

Synthesis of Piperidines and Thiophene Bioisosteres Oberdorf et al. (2008) discussed the synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic sigma receptor ligands, including 1-benzyl-6'-methoxy-6',7'-dihydrospiro[piperidine-4,4'-thieno[3.2-c]pyran]. This research provides insights into the synthesis methods and potential pharmaceutical applications of these compounds (Oberdorf et al., 2008).

Aminosulfonation of Hydrocarbons Lamar and Nicholas (2010) explored the amino-functionalization of benzylic and aliphatic hydrocarbons, including compounds related to 1-benzyl-N-cyclopropylpiperidin-4-amine. Their research provides insights into synthetic methods for modifying such compounds and their potential applications (Lamar & Nicholas, 2010).

Zn(II)-Catalyzed Synthesis of Piperidines Research by Lebold et al. (2009) involved the use of Zn(II) catalysis in the synthesis of piperidines from propargyl amines and cyclopropanes, offering insights into novel synthesis methods that may be applicable to the production of 1-benzyl-N-cyclopropylpiperidin-4-amine (Lebold et al., 2009).

Catalytic Reductive Aminations Murugesan et al. (2020) discussed the importance of reductive aminations in the synthesis of amines, including those related to 1-benzyl-N-cyclopropylpiperidin-4-amine. Their research highlights the role of catalytic processes in synthesizing complex organic compounds (Murugesan et al., 2020).

Microsomal Metabolism Studies Another study by Sayre et al. (1995) investigated the microsomal metabolism of 1-benzylpiperidine and similar compounds. The research focused on the involvement of P450 oxidation in the metabolism of enamines, contributing to the understanding of the metabolic pathways of such compounds (Sayre et al., 1995).

Iron-Catalyzed Amination of C(sp3)-H Bonds Khatua et al. (2022) developed an iron-catalyzed system for intermolecular amination of benzylic C(sp3)-H bonds. This research offers potential methods for synthesizing compounds related to 1-benzyl-N-cyclopropylpiperidin-4-amine (Khatua et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, 1-Benzyl-4-piperidylamine, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It’s important to handle such compounds with care, using appropriate protective equipment and following safety protocols .

Eigenschaften

IUPAC Name |

1-benzyl-N-cyclopropylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)12-17-10-8-15(9-11-17)16-14-6-7-14/h1-5,14-16H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARBAAKWXMLSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370743 | |

| Record name | 1-benzyl-N-cyclopropylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-cyclopropylpiperidin-4-amine | |

CAS RN |

387358-47-6 | |

| Record name | 1-benzyl-N-cyclopropylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-N-cyclopropylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)